molecular formula C8H11BrO2 B13285841 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one

Cat. No.: B13285841
M. Wt: 219.08 g/mol
InChI Key: QSLCABSCHMYVEW-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromomethyl group and an oxaspiro ring in its structure makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 6-oxaspiro[3.4]octan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one depends on the specific application and the target molecule. In biological systems, it may interact with cellular components through covalent bonding or non-covalent interactions. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[3.4]octan-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    7-(Chloromethyl)-6-oxaspiro[3.4]octan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.

    7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one makes it particularly reactive in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity, combined with the stability of the spiro structure, makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

7-(bromomethyl)-6-oxaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H11BrO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5H2

InChI Key

QSLCABSCHMYVEW-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC12CC(=O)C2)CBr

Origin of Product

United States

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